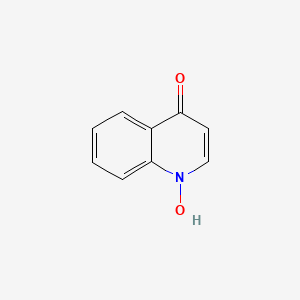

4-Quinolinol, 1-oxide

Übersicht

Beschreibung

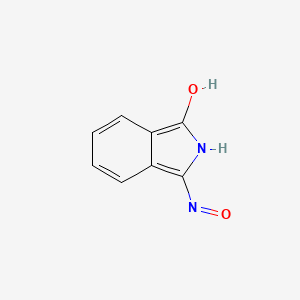

4-Quinolinol, 1-oxide , also known as 2-heptyl-4-quinolinol 1-oxide (HQNO) , is a heterocyclic compound with versatile applications in both industrial and medicinal fields. It possesses a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety. Its molecular formula is C9H7N .

Synthesis Analysis

Several synthesis protocols have been reported for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach approaches. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to functionalizing this scaffold .

Molecular Structure Analysis

The pyranoquinoline ring system, a derivative of quinoline, has garnered attention. Its structure plays a pivotal role in drug discovery and medicinal chemistry. Understanding the arrangement of atoms within this compound is crucial for predicting its properties and interactions .

Chemical Reactions Analysis

HQNO exhibits intriguing reactivity. For instance, it can react with 2-cinnamoylpyridine-1-oxide , yielding non-racemic compounds with potential biological and pharmaceutical activities .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Derivatives

4-Quinolinol, 1-oxide plays a significant role in various chemical reactions, particularly in the formation of specific compounds. For example, the reaction of quinoline 1-oxides with cyanogen bromide leads to the formation of ethyl N-(8-quinolyl) carbamates, with 4-quinolinol 1-oxide yielding significant products like 3-quinolylcarbamate (Hamana & Kumadaki, 1974).

Anticancer Potential

Derivatives of 8-quinolinol N-oxide, including those with halogenation, have been synthesized and studied for their potential as anticancer agents. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting their potential utility in cancer treatment (Lüköová et al., 2021).

Analytical Chemistry Applications

In the field of analytical chemistry, 8-quinolinol has been utilized in the indirect kinetic photometric determination. This process involves the formation of a chelate with copper(II), allowing for the measurement of 8-quinolinol concentration based on the rate of appearance of the absorbance of the oxidation product (Marin, Silva, & Pérez-Bendito, 1988).

Catalytic Properties

The compound also finds use in catalysis, particularly in the epoxidation of olefins. A study showed that the addition of a solution of 8-quinolinol to an H2O2 solution resulted in the formation of a complex that demonstrated significant catalytic efficiencies in olefin epoxidation, highlighting a green and economical approach to this chemical process (Maiti, Dinda, Gharah, & Bhattacharyya, 2006).

Chelation Properties in Material Science

In material science, the chelation properties of 8-quinolinol with metals like yttrium and rare earth elements have been investigated. The thermolysis of these chelates has been studied, providing insights into their potential applications in various fields, including electronics and catalysis (Wendlandt, 1956).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-hydroxyquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTLULFWRGRNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952733 | |

| Record name | 1-Hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3039-74-5 | |

| Record name | 4-Quinolinol, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

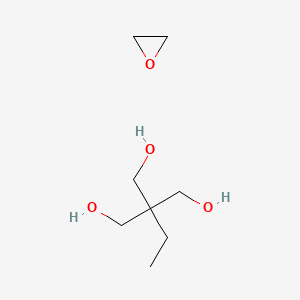

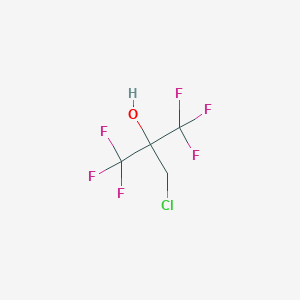

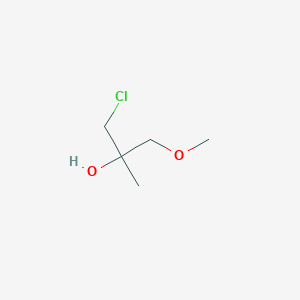

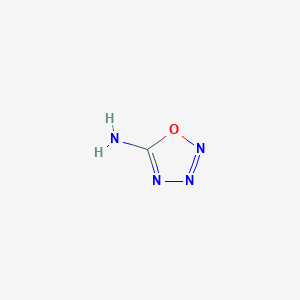

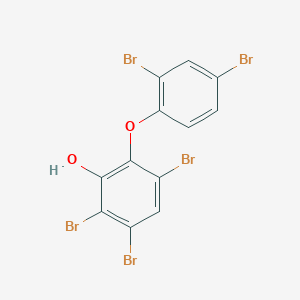

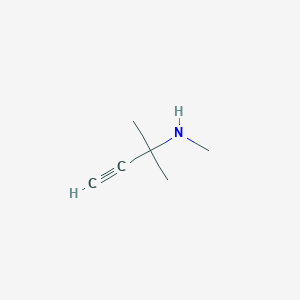

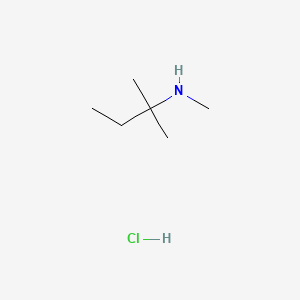

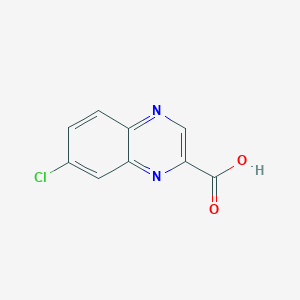

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl](/img/structure/B3050938.png)